molecular formula C18H21F3N4 B6445960 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2640966-45-4

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B6445960
CAS No.: 2640966-45-4
M. Wt: 350.4 g/mol
InChI Key: FWVORYCGASIPHM-UHFFFAOYSA-N
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Description

2-[4-(3-Phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 4 and a 3-phenylpropyl-piperazine moiety at position 2. Synonyms for this compound include [4-(2-pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone and ZINC4105498, with identifiers such as MFCD05669470 and AKOS001329173 .

Properties

IUPAC Name

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4/c19-18(20,21)16-8-9-22-17(23-16)25-13-11-24(12-14-25)10-4-7-15-5-2-1-3-6-15/h1-3,5-6,8-9H,4,7,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVORYCGASIPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylpropyl Group: The piperazine ring is then reacted with a phenylpropyl halide in the presence of a base to introduce the phenylpropyl group.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the reaction of appropriate precursors such as amidines and β-diketones.

    Coupling of Piperazine and Pyrimidine Rings: The final step involves coupling the substituted piperazine with the pyrimidine ring under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects through the inhibition of certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features for Comparison

Core Heterocycle : Pyrimidine vs. thiazole, triazolo-pyridine, or benzisoxazole.

Substituent Position : Trifluoromethyl group placement (e.g., para vs. meta).

Piperazine/Piperidine Modifications : Alkyl chain length (e.g., propyl vs. ethyl) and aryl substitutions (e.g., phenyl vs. chlorophenyl).

Comparative Analysis

A. Ethyl 2-(4-((2-(4-(3-Arylureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates (Compounds 10d–10f)
These analogs (Table 1) share a thiazole core and piperazine-ethyl acetate backbone but differ in aryl substituents:

Compound Substituent Yield (%) Molecular Weight (ESI-MS [M+H]⁺)
10d 4-(Trifluoromethyl)phenyl 93.4 548.2
10e 3-(Trifluoromethyl)phenyl 92.0 548.2
10f 3-Chlorophenyl 89.1 514.2
  • Key Findings :
    • The para-trifluoromethyl group in 10d and meta-trifluoromethyl in 10e show identical molecular weights but may exhibit divergent binding affinities due to steric and electronic effects .
    • The chloro-substituted 10f has a lower molecular weight (514.2 vs. 548.2) and slightly reduced yield, suggesting synthetic challenges with halogenated aryl groups .

B. Triazolo-Pyridine Derivatives (MM0421 Series)
Compounds like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02) and its dihydrochloride analog (MM0421.03) replace pyrimidine with a triazolo-pyridine core (Table 2):

Compound ID Core Structure Substituent Molecular Weight
MM0421.02 Triazolo-pyridine 4-Phenylpiperazine 62337-66-0
MM0421.03 Triazolo-pyridine (HCl salt) 4-(4-Chlorophenyl)piperazine n/a
  • Chlorophenyl substitution in MM0421.03 enhances polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

C. Benzisoxazole-Piperidine Derivatives
Compounds such as 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 108855-18-1) feature a benzisoxazole-piperidine scaffold instead of phenylpropyl-piperazine:

  • Key Findings: The benzisoxazole group confers metabolic resistance due to its electron-deficient aromatic system, contrasting with the electron-rich phenylpropyl group in the target compound . Piperidine (vs.

Pharmacological and Physicochemical Implications

  • Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to chloro or unsubstituted analogs, favoring membrane permeability .
  • Metabolic Stability : Piperazine derivatives (e.g., 10d–10f) are prone to N-dealkylation, whereas benzisoxazole derivatives (CAS 108855-18-1) resist oxidative metabolism .
  • Synthetic Accessibility : High yields (~90%) for 10d–10f suggest robust synthetic routes, whereas triazolo-pyridine derivatives require multi-step protocols .

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